5-Fluoroquinoline-8-carbaldehyde
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Overview
Description
5-Fluoroquinoline-8-carbaldehyde is a fluorinated quinoline derivative with the molecular formula C10H6FNO. This compound is characterized by the presence of a fluorine atom at the 5th position and an aldehyde group at the 8th position on the quinoline ring.
Preparation Methods
The synthesis of 5-Fluoroquinoline-8-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method includes the direct fluorination of 6-methoxyquinoline at the 5th position, followed by oxidation to introduce the aldehyde group at the 8th position . Industrial production methods may involve catalytic systems to enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
5-Fluoroquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
5-Fluoroquinoline-8-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: It is used in the development of enzyme inhibitors and other biologically active molecules.
Industry: It is used in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 5-Fluoroquinoline-8-carbaldehyde is primarily related to its ability to interact with biological targets. In medicinal chemistry, fluorinated quinolines, including this compound, are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death .
Comparison with Similar Compounds
5-Fluoroquinoline-8-carbaldehyde can be compared with other fluorinated quinoline derivatives such as:
- 5,6,8-Trifluoroquinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
- 2-Chloro-7-fluoroquinoline-3-carbaldehyde These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their chemical reactivity and biological activity . The unique positioning of the fluorine atom and the aldehyde group in this compound makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
5-fluoroquinoline-8-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVLCVOHYPZDAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697429 |
Source
|
Record name | 5-Fluoroquinoline-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260657-31-5 |
Source
|
Record name | 5-Fluoroquinoline-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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